![molecular formula C10H12N2O4 B14363357 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione CAS No. 93561-83-2](/img/structure/B14363357.png)
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a dihydropyridazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridazine derivative with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired epoxide groups . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This reactivity can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar in having epoxide groups but differs in the core structure.
Bisphenol F diglycidyl ether: Another compound with epoxide groups, used in similar applications but with a different backbone.
Uniqueness
1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
93561-83-2 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
1,2-bis(oxiran-2-ylmethyl)pyridazine-3,6-dione |
InChI |
InChI=1S/C10H12N2O4/c13-9-1-2-10(14)12(4-8-6-16-8)11(9)3-7-5-15-7/h1-2,7-8H,3-6H2 |
Clave InChI |
ZPGOZHNYHGNNNV-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C(=O)C=CC(=O)N2CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

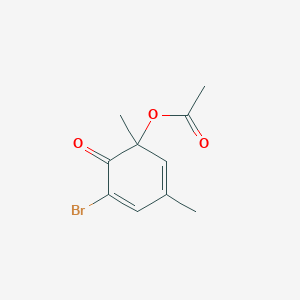
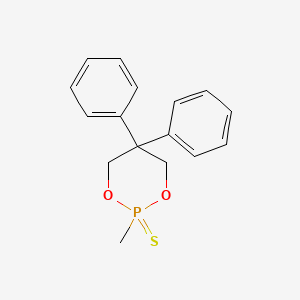

![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
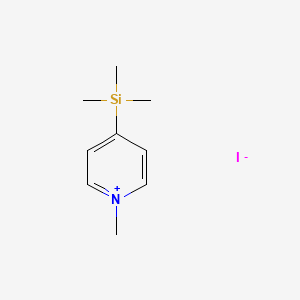
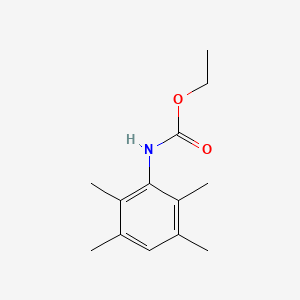

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)

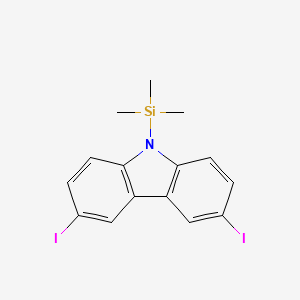
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
